5-(2-Furyl)pyridine-2-carbonitrile
Description
5-(2-Furyl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a carbonitrile group at position 2 and a 2-furyl moiety at position 5. The furyl group introduces electron-rich aromaticity, while the carbonitrile enhances electrophilicity, making the compound a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
5-(furan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-4-3-8(7-12-9)10-2-1-5-13-10/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGXIXAONMJQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454585 | |
| Record name | 5-(2-furyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619334-50-8 | |
| Record name | 5-(2-furyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)pyridine-2-carbonitrile typically involves the coupling of a furan derivative with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions usually include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine group using hydrogenation or other reducing agents.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(2-Furyl)pyridine-2-amine.
Substitution: Halogenated or nitrated derivatives of 5-(2-Furyl)pyridine-2-carbonitrile.
Scientific Research Applications
Chemistry: 5-(2-Furyl)pyridine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In the materials science field, this compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)pyridine-2-carbonitrile depends on its application. In drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key analogs of pyridine-2-carbonitrile with varying substituents at position 5:
Key Observations:
- Electronic Effects : The 2-furyl group is electron-donating, increasing the electron density of the pyridine ring compared to electron-withdrawing groups (e.g., CF₃, Cl). This enhances nucleophilic aromatic substitution reactivity .
- Solubility : Polar substituents like furyl improve solubility in polar solvents, whereas CF₃ and BrCH₂ reduce it due to hydrophobic effects .
Stability and Reactivity
- Furyl vs. Thienyl : Compared to thienyl-substituted pyridine-3-carbonitriles (), the furyl group offers lower sulfur-induced toxicity but reduced thermal stability.
- Nitro-Furyl Derivatives: While nitro-furyl thiazolyl compounds (–9) are carcinogenic, the absence of nitro groups in this compound likely mitigates such risks.
Biological Activity
5-(2-Furyl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a furan moiety and a cyano group. This unique structure allows for diverse interactions with biological targets, making it a candidate for drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound's pharmacological effects.
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study assessing the cytotoxicity of related compounds showed that derivatives exhibited significant activity against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines. The most potent derivatives had IC50 values below 100 µM, indicating strong anticancer potential .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HepG2 | <100 |
| 5b | DU145 | <100 |
| 5c | MDA-MB-231 | <100 |
| 5i | HepG2 | <10 |
Antimicrobial and Antiviral Properties
Research has also highlighted the antimicrobial properties of pyridine derivatives, including those related to this compound. Compounds containing the pyridine nucleus have shown remarkable antibacterial, antifungal, and antiviral activities. The presence of additional functional groups can enhance these properties, making them suitable candidates for further development in treating infectious diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyridine ring can significantly affect biological activity. For example, substituents such as methoxy or halogens have been shown to enhance cytotoxicity against cancer cell lines, suggesting that larger or electron-donating groups may improve efficacy .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyridine carbonitriles, including this compound, against human cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, warranting further investigation into their mechanisms and potential therapeutic applications .
- Antimicrobial Activity : Another investigation focused on the synthesis and biological evaluation of pyridine derivatives. It was found that compounds with specific substitutions displayed enhanced antimicrobial properties, reinforcing the potential of this compound in this area .
Q & A
Q. What are the common synthetic routes for preparing 5-(2-Furyl)pyridine-2-carbonitrile and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Cyclocondensation : Reacting furan-containing aldehydes with cyano-substituted pyridine precursors under acidic or basic conditions .
- Functional Group Interconversion : For example, oxidation of hydroxymethyl groups (e.g., 5-(hydroxymethyl)furan-2-carbonitrile to 5-formyl derivatives) using MnO₂ or KMnO₄, followed by nitrile group introduction via nucleophilic substitution .
- Cross-Coupling Reactions : Palladium-catalyzed coupling of halogenated pyridines with furyl boronic acids, as seen in analogous pyridine-carbonitrile syntheses .
- Safety Note : Use inert atmospheres (N₂/Ar) to prevent side reactions and monitor intermediates via TLC or HPLC .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths, angles, and planarity of the furan-pyridine system. For example, similar compounds like 5-[(9H-fluoren-9-ylidene)methyl]furan-2-carbonitrile were analyzed with displacement ellipsoids and hydrogen-bonding interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare shifts with computational predictions (e.g., DFT) .
- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and furan ring vibrations .
Q. What are the key reactivity patterns of the nitrile and furyl groups in this compound?
- Methodological Answer :
- Nitrile Group :
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ yields primary amines .
- Nucleophilic Attack : React with Grignard reagents to form ketones or undergo hydrolysis to carboxylic acids under acidic/basic conditions .
- Furyl Group :
- Electrophilic Substitution : Bromination or nitration at the α-position of the furan ring .
- Oxidation : Convert furan to maleic anhydride derivatives using ozone or RuO₄ .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and properties of this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Reaxys or Pistachio predict feasible routes by analyzing reaction databases .
- DFT Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Compare computed NMR shifts with experimental data to validate models .
- Molecular Dynamics : Study solvent effects on crystallization or stability in aqueous environments .
Q. How should researchers address contradictory data in toxicity or reactivity studies of this compound?
- Methodological Answer :
- Data Triangulation : Cross-reference results from multiple assays (e.g., Ames test, cytotoxicity assays) and computational predictions .
- Batch Reproducibility : Verify purity via HPLC and elemental analysis. Impurities (e.g., residual solvents) may skew toxicity profiles .
- Environmental Testing : Assess biodegradability and bioaccumulation potential using OECD guidelines if conflicting ecotoxicity data exist .
Q. What strategies enable diastereoselective synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to control stereochemistry during cyclization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings or hydrogenations .
- Crystallization-Induced Diastereomer Resolution : Separate enantiomers via selective crystallization in polar solvents .
Q. How do intermolecular interactions in crystal structures influence the compound’s physicochemical properties?
- Methodological Answer :
- Hydrogen Bonding : Analyze packing motifs (e.g., centrosymmetric dimers via N–H⋯O bonds) using X-ray data. Such interactions can enhance thermal stability .
- π-π Stacking : Measure stacking distances in furan-pyridine systems to correlate with solubility and melting points .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C–H⋯π) using software like CrystalExplorer .
Q. What safety protocols are critical when handling this compound in lab settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize nitrile-containing waste with NaOCl (bleach) before disposal to prevent environmental release .
- Emergency Response : For spills, adsorb with vermiculite and store in sealed containers labeled for hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
